4,5-dibromo-2-tert-butyl-1H-imidazole

Sonogashira coupling regioselectivity imidazole functionalization

4,5-Dibromo-2-tert-butyl-1H-imidazole (CAS 1188301-72-5) is a heterocyclic building block belonging to the 4,5-dihaloimidazole class, featuring two bromine atoms at the C4 and C5 positions and a bulky tert-butyl substituent at C2. The tert-butyl group imparts significant steric hindrance and increased lipophilicity (calculated LogP = 3.23) compared to smaller 2-alkyl analogs, making this compound a strategically distinct intermediate for regioselective palladium-catalyzed transformations such as Sonogashira alkynylation.

Molecular Formula C7H10Br2N2
Molecular Weight 281.98 g/mol
CAS No. 1188301-72-5
Cat. No. B1456300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dibromo-2-tert-butyl-1H-imidazole
CAS1188301-72-5
Molecular FormulaC7H10Br2N2
Molecular Weight281.98 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=C(N1)Br)Br
InChIInChI=1S/C7H10Br2N2/c1-7(2,3)6-10-4(8)5(9)11-6/h1-3H3,(H,10,11)
InChIKeyMQWXUMPGBOMYOC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dibromo-2-tert-butyl-1H-imidazole (CAS 1188301-72-5): A Sterically Hindered Vicinal Dibromoimidazole Building Block for Regioselective Cross-Coupling and Enediyne Synthesis


4,5-Dibromo-2-tert-butyl-1H-imidazole (CAS 1188301-72-5) is a heterocyclic building block belonging to the 4,5-dihaloimidazole class, featuring two bromine atoms at the C4 and C5 positions and a bulky tert-butyl substituent at C2 . The tert-butyl group imparts significant steric hindrance and increased lipophilicity (calculated LogP = 3.23) compared to smaller 2-alkyl analogs, making this compound a strategically distinct intermediate for regioselective palladium-catalyzed transformations such as Sonogashira alkynylation . Its dual bromination pattern enables sequential C5-then-C4 functionalization to generate unsymmetrical 4,5-disubstituted imidazoles that are precursors to imidazole-fused enediynes capable of thermal Bergman cycloaromatization [1].

Why 4,5-Dibromo-2-tert-butyl-1H-imidazole Cannot Be Replaced by Other 4,5-Dibromoimidazoles in Regioselective Synthesis


4,5-Dibromoimidazole derivatives are not interchangeable because the nature of the 2-position substituent dictates both the electronic bias and steric accessibility at C4 versus C5, critically influencing regioselectivity in sequential cross-coupling [1]. The tert-butyl group at C2 is substantially bulkier than the methyl (e.g., 4,5-dibromo-2-methylimidazole, CAS 4002-81-7) or unsubstituted (4,5-dibromo-1H-imidazole, CAS 2302-14-9) variants, which can alter the steric environment around the reactive C–Br bonds and affect catalyst approach . Additionally, 2,4,5-tribromoimidazole contains a third bromine at C2, introducing an additional reactive site that complicates selective mono- or sequential difunctionalization [2]. The elevated LogP of the tert-butyl analog (3.23) relative to smaller 2-alkyl congeners further impacts solubility and chromatographic behavior during purification, making direct substitution without reoptimization of reaction conditions unreliable for reproducible synthetic outcomes .

Head-to-Head and Class-Level Quantitative Differentiation Evidence for 4,5-Dibromo-2-tert-butyl-1H-imidazole


Regioselective C5 Alkynylation Selectivity: 4,5-Dibromo-2-tert-butyl-1H-imidazole vs. N-Substituted 4,5-Dibromoimidazoles

In the Pd/Cu-catalyzed Sonogashira alkynylation of 4,5-dibromoimidazoles, the steric bulk of the 2-tert-butyl group directs the first alkynylation exclusively to the less hindered C5 position, whereas N-substituted 4,5-dibromoimidazoles (e.g., N-methyl or N-benzyl) show different regiochemical outcomes due to altered steric profiles [1]. In the reported study, 4,5-dibromo-2-tert-butyl-1H-imidazole underwent regioselective C5 monoalkynylation to yield the 5-alkynyl-4-bromo intermediate, which was then subjected to a second alkynylation at C4 to produce unsymmetrical 4,5-dialkynylimidazoles [1]. This sequential regioselectivity is a direct consequence of the tert-butyl group and is not observed with N-aryl or N-alkyl 4,5-dibromoimidazoles lacking a bulky 2-substituent [1].

Sonogashira coupling regioselectivity imidazole functionalization enediyne synthesis

Lipophilicity Differentiation: LogP Comparison of 4,5-Dibromo-2-tert-butyl-1H-imidazole vs. 4,5-Dibromo-2-methylimidazole

The calculated LogP of 4,5-dibromo-2-tert-butyl-1H-imidazole is 3.23, reflecting the hydrophobic contribution of the tert-butyl group . In contrast, the analogous 4,5-dibromo-2-methylimidazole (CAS 4002-81-7) has a lower LogP (~1.4, derived from the smaller methyl substituent) . This LogP difference of ~1.8 units translates to approximately a 63-fold difference in octanol-water partition coefficient, indicating that the tert-butyl analog is substantially more lipophilic .

LogP lipophilicity physicochemical property medicinal chemistry

Steric Differentiation: 2-tert-Butyl vs. 2-Methyl or 2-H Substituent Effects on Cross-Coupling Reactivity

The Taft steric parameter (Es) for tert-butyl is approximately –2.78, compared to 0.00 for methyl and +1.24 for hydrogen, indicating that 4,5-dibromo-2-tert-butyl-1H-imidazole presents significantly greater steric encumbrance around the imidazole nucleus than its 2-methyl or 2-unsubstituted counterparts [1]. In palladium-catalyzed cross-coupling, this bulk retards oxidative addition at the more hindered C4 position, effectively enforcing the observed C5-first regioselectivity [2]. The 2-tert-butyl group also increases the rotational barrier around the C2–C(tert) bond (single rotatable bond count = 0 for the tert-butyl attachment), reducing conformational flexibility compared to the methyl analog, which has a freely rotating C2–CH3 bond .

steric hindrance cross-coupling palladium catalysis structure-property relationship

Bergman Cycloaromatization Capability: Imidazole-Fused Enediynes Derived from 4,5-Dibromo-2-tert-butyl-1H-imidazole

4,5-Dialkynylimidazoles synthesized from 4,5-dibromo-2-tert-butyl-1H-imidazole via Sonogashira alkynylation constitute imidazole-fused enediynes capable of undergoing thermal Bergman cycloaromatization, as confirmed by differential scanning calorimetry (DSC) experiments [1]. This thermal reactivity is characteristic of the enediyne motif and is not present in the parent dibromide starting material or in mono-alkynylated intermediates. The onset temperature and exothermic enthalpy of Bergman cyclization for imidazole-fused enediynes derived from 2-tert-butyl-substituted precursors can be systematically varied by altering the N-substituent, demonstrating the tunability of this scaffold [2].

Bergman cyclization enediyne DSC analysis cycloaromatization

Purity and Supplier Benchmarking for Procurement: 4,5-Dibromo-2-tert-butyl-1H-imidazole Typical Specifications

Commercially available 4,5-dibromo-2-tert-butyl-1H-imidazole is routinely supplied at ≥95% purity, as specified by multiple vendors including Fluorochem (SKU F392510, 95.0% purity), abcr GmbH (AB416648, 95%), and CymitQuimica (min. 95%) . The compound has a molecular weight of 281.98 g/mol (C7H10Br2N2) and a topological polar surface area (TPSA) of 28.68 Ų, indicating good membrane permeability potential and moderate organic solvent solubility . Shipping is typically at room temperature, facilitated by the compound's solid-state stability conferred by the tert-butyl group .

purity specification procurement building block quality supply chain

Optimal Application Scenarios for 4,5-Dibromo-2-tert-butyl-1H-imidazole Based on Quantitative Differentiation Evidence


Synthesis of Unsymmetrical 4,5-Dialkynylimidazoles via Regioselective Sonogashira Coupling

Researchers requiring unsymmetrical 4,5-disubstituted imidazoles—where the two alkyne substituents differ—should select 4,5-dibromo-2-tert-butyl-1H-imidazole because the steric bulk of the tert-butyl group enforces exclusive C5 alkynylation in the first Sonogashira step, as demonstrated by Lessi et al. (2019) [1]. This avoids statistical mixtures of regioisomers that would result from using 2-unsubstituted or 2-methyl analogs lacking sufficient steric differentiation between C4 and C5. The resulting 5-alkynyl-4-bromoimidazole intermediate can then be functionalized at C4 with a different alkyne to yield structurally diverse enediyne precursors.

Medicinal Chemistry Library Synthesis Requiring High LogP Imidazole Cores

In lead optimization programs targeting hydrophobic binding pockets, 4,5-dibromo-2-tert-butyl-1H-imidazole provides a calculated LogP of 3.23, representing a ~1.8 LogP unit increase over the 2-methyl analog . This elevated lipophilicity can enhance membrane permeability and protein binding. Medicinal chemists synthesizing focused libraries for CNS targets or intracellular kinase inhibitors can use this building block as a late-stage brominated intermediate, installing aryl/heteroaryl groups via cross-coupling while retaining the lipophilic tert-butyl anchor.

Development of Thermally Responsive Enediyne Materials

For materials scientists investigating enediyne-based polymers or small-molecule Bergman cyclization probes, 4,5-dibromo-2-tert-butyl-1H-imidazole serves as a gateway to imidazole-fused enediynes whose thermal cyclization onset can be tuned by N-substitution [2]. The DSC-confirmed Bergman cycloaromatization behavior of these enediynes, combined with the steric and electronic influence of the 2-tert-butyl group, offers a distinct scaffold for studying structure–reactivity relationships in thermally activated diradical generation.

Sterically Shielded N-Heterocyclic Carbene (NHC) Ligand Precursor Synthesis

The 4,5-dibromo substitution pattern provides handles for installing bulky aryl groups via sequential cross-coupling, while the 2-tert-butyl group introduces steric demand near the carbene center. This building block can be elaborated into imidazolium salts that serve as precursors to sterically bulky NHC ligands for transition metal catalysis, where the tert-butyl group may enhance catalyst stability and influence substrate selectivity [3].

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